molecular formula C20H19NO4S2 B11060004 Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11060004
M. Wt: 401.5 g/mol
InChI Key: QOWQRCIKNWOAEA-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound featuring a quinoline core substituted with thiophene rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of Thiophene Rings: The thiophene rings can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline intermediate.

    Esterification: The final step involves esterification, where the carboxylic acid group on the quinoline core is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and Suzuki coupling, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties The quinoline core is known for its activity against various biological targets, and the presence of thiophene rings may enhance its binding affinity and specificity

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties, influenced by the thiophene rings, make it a candidate for use in electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the thiophene rings can participate in π-π stacking interactions, enhancing its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-dioxo-1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the thiophene rings, resulting in different electronic properties.

    2,5-Dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity.

    Ethyl 2,5-dioxo-4,7-di(furan-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate: Contains furan rings instead of thiophene, affecting its chemical behavior.

Uniqueness

Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to the combination of the quinoline core with thiophene rings and an ester group. This structure provides a balance of electronic properties and reactivity, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2,5-dioxo-4,7-dithiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C20H19NO4S2/c1-2-25-20(24)18-11(14-5-3-7-26-14)9-13-17(19(18)23)12(10-16(22)21-13)15-6-4-8-27-15/h3-8,11-12,18H,2,9-10H2,1H3,(H,21,22)

InChI Key

QOWQRCIKNWOAEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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